1-Ethoxy-2-methoxy-4-methylbenzene
Overview
Description
1-Ethoxy-2-methoxy-4-methylbenzene, also known as para-ethoxy-m-xylene, is an aromatic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol. This compound is characterized by a benzene ring substituted with ethoxy, methoxy, and methyl groups. It is a colorless liquid with a sweet odor and is widely used in various fields of research and industry due to its unique properties.
Preparation Methods
1-Ethoxy-2-methoxy-4-methylbenzene is synthesized through the Friedel-Crafts alkylation of xylene with ethyl alcohol and methanol in the presence of an acid catalyst, such as aluminum chloride or sulfuric acid. The reaction involves electrophilic substitution, where the electrophile is an ethoxymethyl cation generated from the reaction of ethanol and hydrogen chloride. The product is then purified through distillation and recrystallization to obtain a pure compound with a yield of 70-80%.
Chemical Reactions Analysis
1-Ethoxy-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions.
Substitution Reactions: The methoxy and ethoxy groups can be substituted under specific conditions, leading to the formation of various derivatives.
Scientific Research Applications
1-Ethoxy-2-methoxy-4-methylbenzene is used in several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic compounds and is used in various organic reactions.
Biology: Its derivatives are studied for potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its potential therapeutic uses, although it is not currently used in human or veterinary medicine.
Industry: It is used as a solvent in the production of paints, coatings, and dyes due to its solubility in organic solvents.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-methoxy-4-methylbenzene primarily involves electrophilic aromatic substitution reactions. The compound’s benzene ring, substituted with electron-donating groups (ethoxy and methoxy), makes it more reactive towards electrophiles . The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate, which then loses a proton to yield the substituted benzene ring .
Comparison with Similar Compounds
1-Ethoxy-2-methoxy-4-methylbenzene can be compared with other similar compounds, such as:
1-Ethoxy-4-methylbenzene: This compound lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
1-Methoxy-2-methylbenzene: This compound lacks the ethoxy group, which affects its solubility and reactivity compared to this compound.
1-Ethynyl-4-methoxy-2-methylbenzene: This compound contains an ethynyl group, which significantly alters its chemical properties and reactivity.
This compound stands out due to the presence of both ethoxy and methoxy groups, which enhance its reactivity and solubility in organic solvents.
Properties
IUPAC Name |
1-ethoxy-2-methoxy-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-12-9-6-5-8(2)7-10(9)11-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFRRWWZQIIACS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343018 | |
Record name | 1-Ethoxy-2-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33963-27-8 | |
Record name | 1-Ethoxy-2-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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